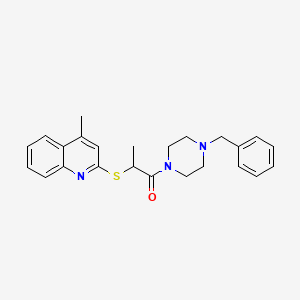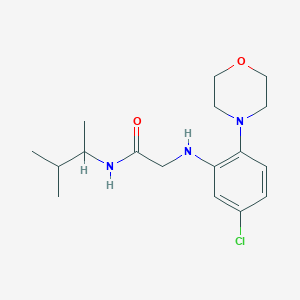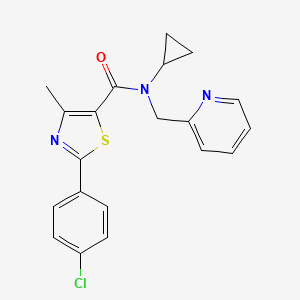
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one, also known as BQ-123, is a synthetic peptide that belongs to the class of endothelin receptor antagonists. It has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and cancer.
Mecanismo De Acción
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one acts as a competitive antagonist of the endothelin ETA receptor, which is primarily expressed in vascular smooth muscle cells. By blocking the binding of endothelin-1 to its receptor, 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one can inhibit the vasoconstrictive effects of endothelin-1 and promote vasodilation, leading to a decrease in blood pressure and improvement in cardiac function.
Biochemical and Physiological Effects
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has been shown to have several biochemical and physiological effects. It can inhibit the proliferation and migration of vascular smooth muscle cells, which are involved in the development of atherosclerosis and restenosis. 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one can also reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has several advantages for lab experiments, including its high potency and selectivity for the endothelin ETA receptor. However, it also has some limitations, such as its relatively short half-life and poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has several potential future directions for research. One of the most promising areas is its use as a therapeutic agent for various diseases, including hypertension, heart failure, and cancer. Additionally, 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one can be used as a tool to investigate the role of the endothelin system in various physiological and pathological processes. Further studies are needed to explore the pharmacokinetics, safety, and efficacy of 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one in preclinical and clinical settings.
Métodos De Síntesis
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase synthesis. One of the most commonly used methods involves the condensation of 4-benzylpiperazine with 4-methyl-2-mercaptobenzaldehyde, followed by the coupling of the resulting intermediate with propanoyl chloride.
Aplicaciones Científicas De Investigación
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has been widely studied for its potential therapeutic applications in various diseases. It has been shown to be a potent and selective antagonist of the endothelin ETA receptor, which is involved in the regulation of blood pressure, vascular tone, and cardiac function. 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has been investigated as a potential treatment for hypertension, heart failure, and pulmonary arterial hypertension.
Propiedades
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3OS/c1-18-16-23(25-22-11-7-6-10-21(18)22)29-19(2)24(28)27-14-12-26(13-15-27)17-20-8-4-3-5-9-20/h3-11,16,19H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVOFPSLZOKUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(5-chloro-1-methylimidazol-2-yl)methyl]-3-(oxolan-2-ylmethylsulfamoyl)benzamide](/img/structure/B7681540.png)

![4-tert-butyl-2,6-dimethyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]benzenesulfonamide](/img/structure/B7681556.png)

![N-butyl-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7681573.png)
![2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide](/img/structure/B7681581.png)

![2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide](/img/structure/B7681596.png)
![3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7681603.png)
![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7681617.png)
![2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7681637.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)
![4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide](/img/structure/B7681645.png)